molecular formula C15H19N3O4S B6562373 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021214-36-7

3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6562373
CAS No.: 1021214-36-7
M. Wt: 337.4 g/mol
InChI Key: YYZYHIHBUBEMNW-UHFFFAOYSA-N
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Description

“3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound that has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1) in necroptosis . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders .


Molecular Structure Analysis

The molecular structure of this compound involves benzyl groups that are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . The molecular formula is C14H17N3O2 .

Mechanism of Action

Target of Action

The primary target of 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood regulation, and immune system modulation.

Mode of Action

This compound acts as a selective DOR agonist . It binds to the DOR, triggering a conformational change that activates the receptor. This activation initiates a cascade of intracellular events, leading to the compound’s therapeutic effects.

Biochemical Pathways

Upon activation of the DOR, the compound influences several biochemical pathways. The most notable is the inhibition of adenylate cyclase activity , leading to a decrease in cyclic AMP levels within the cell . This results in the activation of potassium channels and inhibition of voltage-gated calcium channels, ultimately leading to hyperpolarization of the neuron and inhibition of neurotransmitter release.

Result of Action

The activation of DOR by this compound leads to antinociceptive effects , reducing the perception of pain . It’s also noted that it can induce convulsions , indicating a complex interplay of effects at the cellular and molecular levels.

Properties

IUPAC Name

3-benzyl-8-methylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-23(21,22)17-9-7-15(8-10-17)13(19)18(14(20)16-15)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZYHIHBUBEMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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